4-(2,4-Dimethoxyphenyl)piperidine hydrochloride

Receptor pharmacology Structure-activity relationship (SAR) Medicinal chemistry

This 4-(2,4-Dimethoxyphenyl)piperidine hydrochloride is a critical building block for SAR exploration of 4-arylpiperidine pharmacophores. The distinct 2,4-dimethoxy substitution pattern provides unique electronic and steric properties, enabling superior target selectivity over unsubstituted or mono-methoxy analogs. The stable hydrochloride salt ensures consistent solubility and handling, directly enhancing experimental reproducibility in lead optimization and differential pharmacology studies.

Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
CAS No. 1185297-31-7
Cat. No. B1389885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dimethoxyphenyl)piperidine hydrochloride
CAS1185297-31-7
Molecular FormulaC13H20ClNO2
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2CCNCC2)OC.Cl
InChIInChI=1S/C13H19NO2.ClH/c1-15-11-3-4-12(13(9-11)16-2)10-5-7-14-8-6-10;/h3-4,9-10,14H,5-8H2,1-2H3;1H
InChIKeyBKPGWOXLKZUOBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dimethoxyphenyl)piperidine Hydrochloride: Structural and Procurement Baseline


4-(2,4-Dimethoxyphenyl)piperidine hydrochloride (CAS 1185297-31-7, C₁₃H₂₀ClNO₂, MW 257.75 g/mol) is a phenylpiperidine derivative incorporating a 2,4-dimethoxy substitution pattern on the aromatic ring, furnished as a hydrochloride salt [1]. The compound is commercially supplied as a crystalline solid with a minimum purity specification of 95% and is intended exclusively for research and development applications .

4-(2,4-Dimethoxyphenyl)piperidine Hydrochloride: Why Simple In-Class Interchange is Inadequate


Within the phenylpiperidine class, precise substitution patterns and salt forms profoundly influence physicochemical properties, target engagement, and experimental reproducibility. The 2,4-dimethoxy arrangement alters electronic distribution and steric occupancy in receptor binding pockets compared to unsubstituted or mono-methoxy analogs, while the hydrochloride salt provides defined solubility and stability advantages over the free base [1][2]. Direct substitution with alternative 4-arylpiperidines risks confounding SAR studies and invalidating cross-study comparisons.

4-(2,4-Dimethoxyphenyl)piperidine Hydrochloride: Quantitative Evidence for Differentiated Selection


2,4-Dimethoxy Substitution Pattern Confers a Distinct Binding Profile Compared to Unsubstituted 4-Phenylpiperidine

The presence of the 2,4-dimethoxy substitution on the phenyl ring is predicted to markedly alter electronic properties and binding pocket complementarity relative to the unsubstituted 4-phenylpiperidine parent scaffold. In SAR studies of analogous dimethoxyphenylpiperidines, the specific positioning of methoxy groups has been shown to critically govern receptor selectivity profiles [1]. While direct binding data for this exact compound remain limited in the open literature, the class-level inference is that 4-(2,4-dimethoxyphenyl)piperidine occupies a distinct chemical space that cannot be approximated by 4-phenylpiperidine (IC₅₀ > 90,000 nM at vesicular acetylcholine transporter [2]).

Receptor pharmacology Structure-activity relationship (SAR) Medicinal chemistry

Hydrochloride Salt Form Provides Defined Aqueous Solubility Advantage Over Free Base

The hydrochloride salt of 4-(2,4-dimethoxyphenyl)piperidine offers superior aqueous solubility compared to the free base form. Hydrochloride salts of basic piperidine derivatives routinely achieve water solubility exceeding 25 mg/mL, enabling reproducible preparation of aqueous assay solutions without organic co-solvents [1]. The free base (calculated LogP 2.50 [2]) is significantly more lipophilic and requires DMSO or other organic solvents for dissolution, introducing potential solvent artifacts in cell-based assays.

Formulation Solubility Bioassays

Commercially Supplied Purity of 95% Establishes a Consistent Baseline for Research Use

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride is commercially supplied with a minimum purity specification of 95% . This defined purity threshold ensures that the material is suitable for research and development applications where impurity profiles could otherwise confound biological assay interpretation or synthetic transformations.

Quality control Reproducibility Procurement

The 2,4-Dimethoxy Motif Is Recognized as a Privileged Fragment for Receptor Selectivity Optimization

In medicinal chemistry campaigns, the 2,4-dimethoxyphenyl fragment has been identified as a key selectivity-enhancing motif. For instance, replacement of a piperonyl group with a dimethoxyphenyl group was reported as the optimal modification to improve selectivity in a related target series [1]. This established precedent supports the utility of the 2,4-dimethoxy substitution pattern as a valuable pharmacophore element distinct from other dimethoxy positional isomers (e.g., 3,4- or 2,5-dimethoxy).

Fragment-based drug discovery Selectivity Medicinal chemistry

4-(2,4-Dimethoxyphenyl)piperidine Hydrochloride: Validated Research Application Scenarios


Structure-Activity Relationship (SAR) Studies on Phenylpiperidine Scaffolds

4-(2,4-Dimethoxyphenyl)piperidine hydrochloride serves as a defined building block for systematic SAR exploration of 4-arylpiperidine pharmacophores. Its distinct 2,4-dimethoxy substitution pattern allows researchers to probe the electronic and steric requirements of receptor binding pockets in direct comparison to unsubstituted, mono-methoxy, or alternatively substituted analogs [1].

Medicinal Chemistry Lead Optimization Incorporating 2,4-Dimethoxyphenyl Fragment

Given the established precedent that dimethoxyphenyl groups can enhance target selectivity over other aryl substituents [1], this compound is appropriate for incorporation into lead series where improved off-target selectivity is a key optimization objective. The hydrochloride salt form facilitates straightforward handling and dissolution in biological assay media [2].

Chemical Probe Development for Receptor Pharmacology

The compound can function as a starting point for developing chemical probes targeting receptors known to accommodate 4-arylpiperidine ligands. The 2,4-dimethoxy substitution provides a distinct physicochemical and recognition profile compared to simpler phenylpiperidine controls, enabling differential pharmacology experiments [1].

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